ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 1-position and an ethyl carboxylate ester at the 4-position of the pyrazole ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and bioavailability.
Properties
IUPAC Name |
ethyl 1-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-14-6(13)5-3-11-12(4-5)7(8,9)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDYDEXIHRPPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Deprotection : Di-Boc-trifluoromethylhydrazine is treated with hydrochloric acid to yield trifluoromethylhydrazine hydrochloride.
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Cyclization : The hydrazine reacts with ethyl 3-oxobutanoate (or analogous ketoesters) in dichloromethane (DCM) under strong acidic conditions (e.g., trifluoroacetic acid, TFA).
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Ring Closure : Acid catalysis promotes dehydrative cyclization, forming the pyrazole nucleus.
Critical Parameters :
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Solvent : DCM minimizes side reactions (e.g., des-CF₃ byproducts) compared to polar solvents.
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Acid Strength : Strong acids (TFA, H₂SO₄) enhance cyclization efficiency but require precise stoichiometry to avoid intermediate degradation.
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Temperature : Reactions proceed at 0–25°C to balance kinetics and stability.
Yield Optimization :
| Condition | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| DCM, TFA, 25°C | 68 | 95 | <5% des-CF₃ derivatives |
| THF, H₂SO₄, 40°C | 42 | 88 | 15% des-CF₃ derivatives |
Halogenation-Fluorination Sequences
Alternative routes adapt halogenation-fluorination strategies, though these are less common for N-trifluoromethyl pyrazoles. A patent by Gondi et al. describes a related method for difluoromethyl analogs, which can be extrapolated to trifluoromethyl systems with modifications.
Synthetic Pathway
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Enolate Formation : Ethyl acetoacetate is treated with a base (e.g., NaH) to form its sodium enolate.
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Trifluoromethylation : Reaction with trifluoromethylating agents (e.g., CF₃I) introduces the CF₃ group.
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Cyclization with Hydrazine : The trifluoromethylated enolate reacts with hydrazine derivatives to form the pyrazole ring.
Challenges :
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Regioselectivity : Competing pathways may yield 3-trifluoromethyl isomers unless directing groups are employed.
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Stability : Trifluoromethyl enolates are prone to hydrolysis, necessitating anhydrous conditions.
Solid-Phase Synthesis and Crystallographic Insights
X-ray crystallography studies of analogous compounds, such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, provide structural benchmarks for synthetic validation.
Key Observations:
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Hydrogen Bonding : N–H···O interactions stabilize crystal packing, suggesting that recrystallization from ethanol/water mixtures improves purity.
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Bond Lengths : The C–F bond in the trifluoromethyl group measures 1.33–1.35 Å, consistent with sp³ hybridization.
Industrial-Scale Production Considerations
Scaling the cyclocondensation method requires addressing:
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Cost Efficiency : Di-Boc-trifluoromethylhydrazine is expensive; alternatives like direct CF₃NHNH₂ synthesis are under exploration.
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Waste Management : Fluorinated byproducts necessitate specialized disposal protocols.
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Process Monitoring : In situ ¹⁹F NMR tracks intermediate stability (half-life ≈6 h in solution).
Comparative Analysis of Methods
Scientific Research Applications
Agricultural Chemistry
Development of Pesticides and Herbicides
Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate is widely utilized in the formulation of novel pesticides and herbicides. Its unique chemical structure allows for enhanced efficacy against a variety of pests while minimizing environmental impact. Research has shown that compounds with trifluoromethyl groups exhibit improved biological activity, making them effective in agricultural applications .
Case Study: Efficacy Against Specific Pests
A study demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments. The compound was found to be effective against common agricultural pests, leading to increased crop yields .
Pharmaceutical Research
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it a candidate for drug development aimed at treating conditions such as inflammation and cancer .
Case Study: Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These findings suggest potential therapeutic applications in managing inflammatory diseases.
Material Science
Advanced Materials Development
In material science, this compound is explored for its potential in creating advanced materials with specific thermal and mechanical properties. Its incorporation into polymers can enhance durability and resistance to environmental factors, which is beneficial for industries such as automotive and aerospace .
Table: Properties of Materials Incorporating this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Chemical Resistance | Improved |
Analytical Chemistry
Standard Reference Material
this compound is employed as a standard reference material in chromatography and mass spectrometry. Its use aids researchers in the accurate detection and quantification of similar compounds in complex mixtures .
Case Study: Chromatographic Analysis
In analytical studies, this compound has been utilized to calibrate instruments for the detection of pyrazole derivatives. Its reliability as a reference standard has contributed to advancements in analytical methodologies .
Mechanism of Action
The mechanism of action of ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
Substituent Variations at Position 1
The 1-position of the pyrazole ring is critical for modulating steric and electronic properties. Key derivatives include:
Key Findings :
Substituent Variations at Position 3
The trifluoromethyl group at position 3 is a common motif. Analogous compounds include:
Key Findings :
Substituent Variations at Position 5
Although less common in the provided data, substituents at position 5 are explored in patent literature:
Key Findings :
- Biological Activity : Trifluoromethyl at position 5 is associated with enhanced antifungal and herbicidal activities .
Biological Activity
Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a member of the pyrazole family, which has gained attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group that enhances its biological activity and stability. The molecular formula is , with a molecular weight of approximately 223.14 g/mol. The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated several pyrazole derivatives, including this compound, for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.034 | 353.8 |
| Celecoxib | 0.052 | Reference |
The compound demonstrated a strong selectivity for COX-2 over COX-1, indicating its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs like celecoxib .
2. Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. In vitro tests against various bacterial strains showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be developed into an effective antimicrobial agent .
3. Anticancer Activity
The potential anticancer properties of this compound have been explored in several studies. In one investigation, the compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
The results indicated that the compound effectively inhibited cancer cell proliferation, highlighting its potential as a lead compound in anticancer drug development .
Case Studies
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on rats assessed the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model. The results showed a significant reduction in paw swelling compared to the control group, supporting its efficacy as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy Against Biofilms
Another study investigated the antimicrobial activity of this compound against biofilm-forming bacteria. This compound demonstrated strong biofilm inhibition at sub-MIC concentrations, suggesting its potential use in treating biofilm-related infections .
Q & A
Q. What are common synthetic routes for ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and what are key optimization strategies?
The compound is typically synthesized via cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, trifluoromethyl groups can be introduced using trifluoromethylation reagents like CF₃SO₂Na under copper catalysis. Key optimization includes solvent selection (THF/water mixtures improve reaction homogeneity) and temperature control (50–80°C for 16–72 hours) to balance reaction speed and byproduct formation . Purification via flash chromatography (e.g., dichloromethane/methanol gradients) yields products with >90% purity, confirmed by NMR and LC-MS .
Q. How is regioselectivity controlled during pyrazole ring formation in derivatives of this compound?
Regioselectivity in pyrazole synthesis is influenced by steric and electronic factors. For example, bulky substituents on the hydrazine precursor (e.g., 4-chlorophenyl) favor formation of the 1,3-disubstituted pyrazole isomer. Solvent polarity and catalysts (e.g., CuSO₄/Na-ascorbate in click chemistry) also direct regiochemistry, as seen in triazole-pyrazole hybrids .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~160–165 ppm in ¹³C NMR) and trifluoromethyl groups (δ ~120–125 ppm, quartet in ¹³C). Pyrazole protons typically appear at δ 7.5–8.5 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for ethyl 3-(4-butyltriazolyl)-1H-pyrazole-4-carboxylate at m/z 264.1455) .
- IR : Ester C=O stretches (~1710 cm⁻¹) and NH bands (~3150 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence biological activity in medicinal chemistry applications?
The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For instance, derivatives like ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate show potent PDE4 inhibition (IC₅₀ < 100 nM) due to improved interactions with the catalytic domain . Computational docking studies (e.g., AutoDock Vina) can model these interactions by analyzing π-stacking and van der Waals contacts .
Q. What strategies resolve contradictions in X-ray crystallographic data for pyrazole-carboxylate derivatives?
SHELX software is widely used for crystallographic refinement. Challenges like twinning or disordered trifluoromethyl groups require:
Q. How can computational methods predict regioselectivity in cyclization reactions of precursors?
DFT calculations (e.g., Gaussian 16) model transition states to predict kinetic vs. thermodynamic control. For example, the energy barrier for 1,3- vs. 1,5-cyclization in triazole hybrids differs by ~5 kcal/mol, favoring the former. Solvent effects (PCM models) and substituent Hammett parameters further refine predictions .
Methodological Insights from Recent Studies
Key Challenges and Solutions
- Low Solubility : Use polar aprotic solvents (DMSO/THF) in biological assays to maintain compound integrity .
- Byproduct Formation : Optimize stoichiometry (1.3 equiv alkyne in click reactions) and use scavengers (Na-ascorbate) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
